REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C[O:9][C:10](=[O:23])[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[S:18][C:19]([NH2:22])=[N:20][N:21]=2)=[CH:13][CH:12]=1.[OH-].[Na+]>O>[NH2:22][C:19]1[S:18][C:17]([C:14]2[CH:13]=[CH:12][C:11]([C:10]([OH:23])=[O:9])=[CH:16][CH:15]=2)=[N:21][N:20]=1 |f:0.1,2.3|
|
Name
|
4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid methyl ester trifluoroacetic acid salt
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.COC(C1=CC=C(C=C1)C=1SC(=NN1)N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN=C(S1)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |